N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide
Description
N-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide is a synthetic acetamide derivative characterized by a benzo[d][1,3]dioxol-5-yl (piperonyl) moiety, a 5-oxopyrrolidin-3-ylmethyl backbone, and a p-tolyloxyacetamide side chain. This compound shares structural similarities with bioactive molecules targeting plant physiology, microbial pathogens, and enzymatic pathways.
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-14-2-5-17(6-3-14)26-12-20(24)22-10-15-8-21(25)23(11-15)16-4-7-18-19(9-16)28-13-27-18/h2-7,9,15H,8,10-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDVGPRJSLVNSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One typical synthetic route involves the condensation of a benzo[d][1,3]dioxole derivative with a suitably protected pyrrolidinone
Step 1: Synthesis of the benzo[d][1,3]dioxole intermediate.
Step 2: Formation of the pyrrolidinone ring, possibly through a cyclization reaction involving an amide precursor.
Step 3: Coupling of the benzo[d][1,3]dioxole and pyrrolidinone intermediates.
Step 4: Introduction of the tolyloxyacetamide functionality through nucleophilic substitution, often under basic conditions.
Industrial Production Methods
Industrial-scale production typically follows optimized versions of the laboratory synthetic routes, with adjustments for yield improvement, cost efficiency, and environmental considerations. High-throughput methods such as continuous flow chemistry might be employed to enhance productivity and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: Often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically achieved using agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Nucleophilic or electrophilic substitutions on the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenated solvents and catalytic amounts of acids or bases.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides, alkyl groups, or other nucleophiles.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that similar pyrrolidine derivatives exhibit significant anticonvulsant properties. For example, studies evaluating compounds derived from 3-methyl and 3-ethyl derivatives have demonstrated efficacy in maximal electroshock and pentylenetetrazole seizure models, suggesting that N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide may possess comparable anticonvulsant effects.
Neuroprotective Effects
Compounds containing the benzo[d][1,3]dioxole structure have shown neuroprotective properties by inhibiting monoamine oxidase (MAO) enzymes, which are linked to neurodegenerative diseases. For instance, rasagiline, a known MAO-B inhibitor, has been associated with neuroprotection. This suggests that this compound could exhibit similar protective effects against neurodegeneration.
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Synthesis of the benzo[d][1,3]dioxole intermediate .
- Formation of the pyrrolidinone ring through cyclization reactions.
- Coupling of intermediates to form the desired compound.
- Introduction of the tolyloxyacetamide functionality via nucleophilic substitution under basic conditions.
Industrial Production Methods
For industrial applications, optimized synthetic routes are employed to enhance yield and reduce costs. High-throughput methods such as continuous flow chemistry are utilized for scalability and efficiency in production.
This compound has been evaluated for various biological activities:
| Activity | Description |
|---|---|
| Anticonvulsant | Potential efficacy demonstrated in seizure models. |
| Neuroprotective | May inhibit MAO enzymes linked to neurodegenerative diseases. |
| Anti-inflammatory | Compounds with similar structures have shown anti-inflammatory properties in preliminary studies. |
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound:
- Anticonvulsant Efficacy : A study on pyrrolidine derivatives revealed significant anticonvulsant activity using electroshock models.
- Neuroprotection : Research has documented the neuroprotective effects of similar compounds through MAO inhibition mechanisms.
- Anti-inflammatory Properties : Investigations into related compounds have indicated potential anti-inflammatory benefits, warranting further exploration into their therapeutic applications.
Mechanism of Action
The compound's mechanism of action is likely to involve specific interactions with molecular targets such as enzymes, receptors, or nucleic acids. It may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptor sites, thereby altering cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key analogs based on substituents, bioactivity, and synthesis:
Key Structural-Activity Relationships (SAR)
Benzo[d][1,3]dioxol-5-yl Group : Essential for bioactivity in plant and microbial systems. In compound K-16, this moiety enhances root growth modulation at 0.1 µM, comparable to NAA (a synthetic auxin) .
Acetamide Linkage : Critical for stability and target binding. Substitution with thioether (K-16) or brominated aryl groups (C26, SW-C165) alters target specificity (e.g., microbial vs. plant systems) .
Pyrrolidinone Backbone: The 5-oxopyrrolidin-3-ylmethyl group in the target compound may improve solubility and conformational flexibility compared to simpler alkyl chains in analogs .
Research Findings and Limitations
Biological Efficacy :
- Compound K-16 reduced primary root length in A. thaliana by 40% at 0.1 µM, similar to auxin-like activity .
- C26 and SW-C165 inhibited Salmonella pathogenicity via SPI-2 regulation, though IC₅₀ values are unreported .
- Compound 28 showed potent IDO1 inhibition (IC₅₀ = 0.87 µM), highlighting the role of benzimidazole substituents in enzyme targeting .
Limitations: No direct pharmacological data for the target compound; inferences rely on structural analogs. Limited comparative data on metabolic stability or toxicity profiles across analogs.
Notes
- Methodological Consistency : Syntheses in , and 8 follow analogous amide coupling strategies, ensuring reproducibility.
- Unresolved Questions: The impact of the 5-oxopyrrolidinone ring on pharmacokinetics remains unexplored.
- Future Directions : Structure-activity studies should prioritize introducing polar groups (e.g., hydroxyl or carboxyl) to enhance bioavailability .
Biological Activity
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a benzo[d][1,3]dioxole moiety linked to a pyrrolidine ring and an acetamide functional group. Its molecular formula is C₁₈H₁₉N₃O₃, with a molecular weight of approximately 313.36 g/mol. The presence of the benzo[d][1,3]dioxole unit is significant for its pharmacological properties.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of similar pyrrolidine derivatives. For instance, compounds derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids were evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. Some derivatives demonstrated significant potency in these models, indicating that structural analogs may exhibit similar anticonvulsant properties .
Neuroprotective Effects
The neuroprotective effects of compounds containing the benzo[d][1,3]dioxole structure have been documented in various studies. These compounds have shown the ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. For example, rasagiline, a known MAO-B inhibitor, exhibits neuroprotective properties that may extend to related compounds .
Antinociceptive Properties
Antinociceptive activity has also been observed in related compounds. In preclinical studies using formalin models of tonic pain, several derivatives exhibited significant analgesic effects. This suggests that this compound may possess similar properties .
The mechanisms underlying the biological activity of this compound are still being elucidated. However, potential mechanisms include:
- Inhibition of Neurotransmitter Reuptake : Similar compounds have been shown to affect neurotransmitter levels by inhibiting their reuptake.
- Modulation of Ion Channels : Some derivatives may interact with ion channels involved in neuronal excitability.
Case Studies and Research Findings
A comprehensive review of literature reveals several key findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
